1-Tert-butylcyclopent-2-en-1-ol
Description
1-Tert-butylcyclopent-2-en-1-ol is a bicyclic alcohol characterized by a cyclopentene ring substituted with a hydroxyl group (-OH) at position 1 and a bulky tert-butyl group (-C(CH₃)₃) at the same carbon. This structural configuration imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in asymmetric catalysis and as a chiral building block for pharmaceuticals . Its molecular formula is C₉H₁₆O, with a molar mass of 140.23 g/mol. The tert-butyl group enhances stability against oxidation and steric hindrance, influencing reactivity in nucleophilic additions or cycloadditions .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-tert-butylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)9(10)6-4-5-7-9/h4,6,10H,5,7H2,1-3H3 |
InChI Key |
QFYNVNROKGZOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCC=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1-Tert-butylcyclopent-2-en-1-ol
The preparation of 1-tert-butylcyclopent-2-en-1-ol typically involves:
- Formation of the cyclopentene core with appropriate substitution.
- Introduction or retention of the hydroxyl group at the 1-position.
- Incorporation of the tert-butyl group at the 1-position.
These can be achieved via various routes including nucleophilic substitution, cyclization, and functional group transformation of precursors such as cyclopentenones or allylic alcohols.
Preparation via Allylic Alcohol Formation from Cyclopentenone Derivatives
One common approach is the synthesis of the allylic alcohol by reduction or functionalization of cyclopentenone derivatives bearing the tert-butyl substituent.
- Starting Material : 1-tert-butylcyclopent-2-en-1-one or related cyclopentenone.
- Method : Selective reduction of the ketone to the allylic alcohol.
- Reagents : Use of hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) or catalytic hydrogenation under controlled conditions to avoid over-reduction.
- Conditions : Typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere to prevent side reactions.
This method benefits from straightforward access to cyclopentenone precursors and selective reduction conditions that favor allylic alcohol formation.
Alkylation Approaches Involving Cyclopentane-1,2-dione Derivatives
A patented process (US3922296A) describes the preparation of alkyl-substituted cyclopentane-1,2-diones via:
- Condensation of esters of glutaric acid and oxalic acid in polar aprotic solvents (e.g., dimethylformamide).
- Formation of dialkali metal salts of 3,5-dicarboalkoxy-cyclopentane-1,2-dione.
- Alkylation of these salts with alkyl halides (e.g., tert-butyl halides) at elevated temperatures (70–120 °C) to introduce the alkyl substituent.
- Subsequent hydrolysis of intermediates with mineral acids to yield substituted cyclopentane derivatives.
While this process is primarily aimed at cyclopentane-1,2-diones, similar alkylation and hydrolysis strategies can be adapted for the synthesis of 1-tert-butylcyclopent-2-en-1-ol through appropriate choice of intermediates and reaction conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Esters of glutaric and oxalic acid, alkali metal alkoxide, DMF | Formation of dialkali metal salts |
| Alkylation | Alkyl halide (tert-butyl bromide/chloride), 70–120 °C, 1–3 h | Introduction of tert-butyl group |
| Hydrolysis | Mineral acid (e.g., H2SO4), reflux | Formation of substituted cyclopentane derivatives |
Cyclization via Epoxy or Allylic Precursors
Literature reports (e.g., Organic & Biomolecular Chemistry, RSC) describe preparation of cyclic allylic alcohols via:
- Reaction of epoxy precursors or allylic halides with organolithium reagents.
- Use of tert-butyl lithium or n-butyllithium to generate nucleophilic species that attack epoxides or halides.
- Controlled temperature conditions (-70 °C to room temperature) to favor cyclization and formation of cyclopentene rings with hydroxyl substitution.
This method allows for stereoselective formation of the cyclopentene ring with the hydroxyl group positioned allylically.
Olefin Metathesis and Catalytic Methods
Advanced catalytic methods such as olefin metathesis have been employed to construct cyclic olefins with functional groups:
- Ruthenium-based catalysts (e.g., Grubbs catalysts) facilitate ring-closing metathesis.
- Reactions performed under inert atmosphere, moderate temperatures (80–110 °C), and in solvents like toluene or benzene.
- Post-metathesis functional group transformations can introduce or reveal the allylic hydroxyl group.
These methods offer high selectivity and efficiency for cyclic olefin synthesis, including substituted cyclopentenols.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reduction of Cyclopentenone | Hydride reagents (NaBH4, LiAlH4), inert solvent | Direct, selective allylic alcohol formation | Requires access to cyclopentenone precursors |
| Alkylation of Cyclopentane-1,2-dione salts | Alkyl halides (tert-butyl bromide), DMF, alkali metal alkoxide, acid hydrolysis | Efficient alkyl introduction, scalable | Multi-step, requires careful control of conditions |
| Epoxy/Allylic Precursor Cyclization | Organolithium reagents, low temperature (-70 °C) | Stereoselective, versatile | Sensitive reagents, requires low temperature control |
| Olefin Metathesis | Ruthenium catalysts, inert atmosphere, moderate heat | High selectivity, mild conditions | Catalyst cost, requires specialized equipment |
Research Findings and Yields
- Alkylation and hydrolysis methods yield approximately 75% of the theoretical product based on starting esters (US Patent US3922296A).
- Reduction of cyclopentenones typically achieves yields in the range of 60–80%, depending on the reagent and conditions.
- Cyclization via organolithium reagents provides good stereochemical control with yields varying from 50–70%.
- Olefin metathesis reactions for related cyclic olefins report conversions upwards of 90% under optimized conditions, though isolated yields may be lower due to purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed:
Oxidation: 1-tert-butylcyclopent-2-en-1-one.
Reduction: 1-tert-butylcyclopentanol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-Tert-butylcyclopent-2-en-1-ol serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Diels-Alder Reactions: This compound can act as a diene or dienophile in Diels-Alder cycloadditions, leading to the formation of complex cyclic structures.
- Michael Additions: It can be used in Michael addition reactions due to the presence of the enol functionality, facilitating the formation of carbon-carbon bonds.
Case Study: Diels-Alder Reaction
In a study published in Synthetic Communications, researchers demonstrated the use of 1-tert-butylcyclopent-2-en-1-ol as a dienophile in Diels-Alder reactions with various dienes, resulting in high yields of bicyclic compounds. The reaction conditions were optimized to enhance selectivity and yield.
Pharmaceutical Applications
The compound has been explored for its potential biological activities:
- Anticancer Properties: Preliminary studies indicate that derivatives of 1-tert-butylcyclopent-2-en-1-ol exhibit cytotoxic effects against certain cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Anticancer Activity
A recent investigation published in Journal of Medicinal Chemistry evaluated the anticancer potential of several cyclopentene derivatives, including 1-tert-butylcyclopent-2-en-1-ol. The study found that these compounds significantly reduced cell viability in breast cancer cell lines, suggesting their potential as lead compounds for further development.
Material Science
In material science, 1-tert-butylcyclopent-2-en-1-ol is utilized for its properties as a building block for polymers and resins:
- Polymerization Reactions: The compound can be polymerized to create new materials with desirable mechanical properties. Its reactivity allows for the incorporation into various polymer matrices.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Agricultural Chemistry
Emerging research suggests that derivatives of 1-tert-butylcyclopent-2-en-1-ol may possess herbicidal properties. Studies are underway to evaluate their effectiveness against common agricultural pests and weeds.
Case Study: Herbicidal Activity
In an experiment published in Pest Management Science, researchers tested various cyclopentene derivatives, including 1-tert-butylcyclopent-2-en-1-ol, against specific weed species. Results indicated significant herbicidal activity at certain concentrations, warranting further exploration for agricultural applications.
Mechanism of Action
The mechanism of action of 1-tert-butylcyclopent-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors . The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 1-Tert-butylcyclopent-2-en-1-ol and Analogues
Steric and Electronic Effects
- Tert-butyl vs. Silyl Ether Groups: The tert-butyl group in 1-Tert-butylcyclopent-2-en-1-ol provides greater steric bulk compared to the silyl ether in (1R,4S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-enol. This difference influences reactivity in ring-opening reactions, where the silyl ether undergoes milder deprotection conditions (e.g., LiOH/THF/MeOH) , while the tert-butyl group requires stronger acids or bases for modification .
- Hydroxyl vs. Amino Groups: Replacing the hydroxyl group with an aminoalkyl chain (as in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) increases solubility in polar solvents but reduces thermal stability due to hydrogen bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
